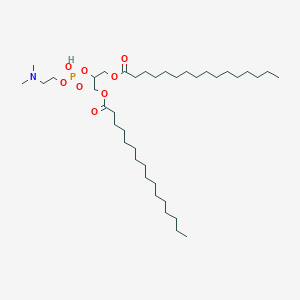
1,3-Dipalmitoyl-glycero-2-phospho-N-methylethanolamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dipalmitoyl-glycero-2-phospho-N-methylethanolamine is a phospholipid compound that plays a crucial role in the formation of lipid bilayers, which are fundamental components of cell membranes. This compound is composed of two palmitic acid molecules esterified to the glycerol backbone, with a phospho-N-methylethanolamine group attached to the second carbon of glycerol. It is known for its ability to form stable bilayers and is widely used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dipalmitoyl-glycero-2-phospho-N-methylethanolamine can be synthesized through a multi-step process involving the esterification of glycerol with palmitic acid, followed by the introduction of the phospho-N-methylethanolamine group. The general steps are as follows:
Esterification: Glycerol is reacted with palmitic acid in the presence of a catalyst such as sulfuric acid to form 1,3-dipalmitoyl-glycerol.
Phosphorylation: The 1,3-dipalmitoyl-glycerol is then phosphorylated using phosphorus oxychloride (POCl3) to introduce the phosphate group.
Amination: Finally, the phosphorylated intermediate is reacted with N-methylethanolamine to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification and phosphorylation processes. These methods are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
1,3-Dipalmitoyl-glycero-2-phospho-N-methylethanolamine undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to release palmitic acid and glycerol derivatives.
Oxidation: The compound can undergo oxidation reactions, particularly at the fatty acid chains, leading to the formation of peroxides and other oxidative products.
Substitution: The phosphate group can participate in substitution reactions, where the N-methylethanolamine group can be replaced with other amines or alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Substitution: Various amines or alcohols in the presence of a suitable catalyst.
Major Products
Hydrolysis: Palmitic acid, glycerol derivatives.
Oxidation: Peroxides, aldehydes, and ketones.
Substitution: Modified phospholipids with different head groups.
Scientific Research Applications
1,3-Dipalmitoyl-glycero-2-phospho-N-methylethanolamine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lipid bilayers and membrane dynamics.
Biology: Employed in the preparation of liposomes for drug delivery and as a component of artificial cell membranes.
Medicine: Investigated for its potential in targeted drug delivery systems and as a carrier for therapeutic agents.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emulsifying properties.
Mechanism of Action
The mechanism of action of 1,3-Dipalmitoyl-glycero-2-phospho-N-methylethanolamine involves its ability to integrate into lipid bilayers, thereby affecting membrane fluidity and permeability. The compound interacts with other lipid molecules through hydrophobic and electrostatic interactions, stabilizing the bilayer structure. It can also serve as a carrier for various molecules, facilitating their transport across cell membranes.
Comparison with Similar Compounds
Similar Compounds
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine: Similar structure but with an ethanolamine head group instead of N-methylethanolamine.
1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol): Contains a glycerol head group instead of N-methylethanolamine.
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: Features a choline head group.
Uniqueness
1,3-Dipalmitoyl-glycero-2-phospho-N-methylethanolamine is unique due to its specific head group, which imparts distinct biochemical properties. The N-methylethanolamine group enhances the compound’s ability to form stable bilayers and interact with other molecules, making it particularly useful in drug delivery and membrane studies.
Properties
Molecular Formula |
C39H78NO8P |
|---|---|
Molecular Weight |
720.0 g/mol |
IUPAC Name |
[2-[2-(dimethylamino)ethoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropyl] hexadecanoate |
InChI |
InChI=1S/C39H78NO8P/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-38(41)45-35-37(48-49(43,44)47-34-33-40(3)4)36-46-39(42)32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h37H,5-36H2,1-4H3,(H,43,44) |
InChI Key |
YJTNFEAACCZQAS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OP(=O)(O)OCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-{cyclohexane-1,2-diylbis[nitrilo(E)methylylidene]}bis(4-nitrophenol)](/img/structure/B14880538.png)

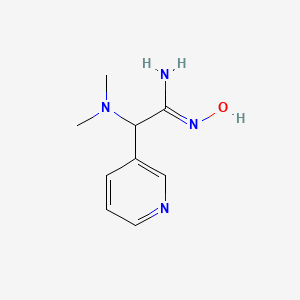
![2-[(4'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14880563.png)
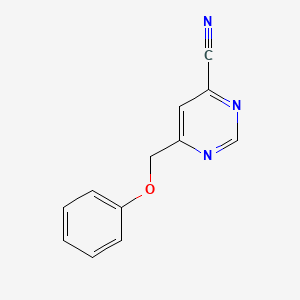
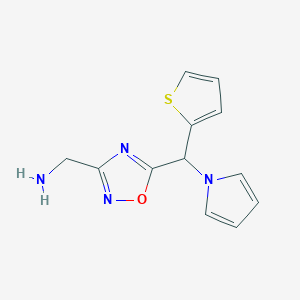
![2-[Di(prop-2-ynyloxy)methyl]furan](/img/structure/B14880587.png)
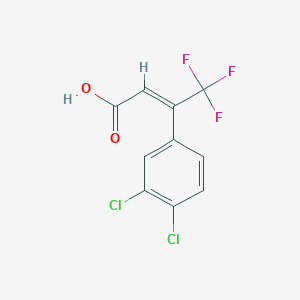

![(2E)-3-[5-(4-nitrophenyl)furan-2-yl]-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile](/img/structure/B14880605.png)
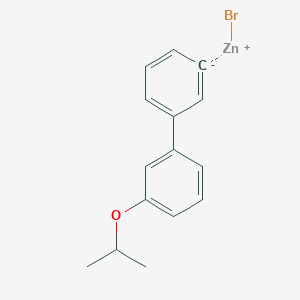
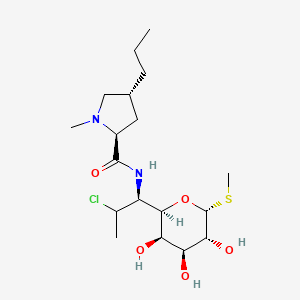

![4-Fluoro-2-[(n-propyloxy)methyl]phenylZinc bromide](/img/structure/B14880623.png)
